4-Fluoro-1-(phenylsulfonyl)-1H-indole

5-HT6 Receptor CNS Drug Discovery Medicinal Chemistry

Procure this specialized N1-phenylsulfonyl-4-fluoroindole building block (≥98% purity) for medicinal chemistry and SAR studies. The N1-sulfonyl group is critical for 5-HT₆ receptor pharmacophore engagement, while the C4-fluoro substitution modulates target affinity. Validated as a key intermediate in UPS-targeted drug discovery (e.g., CB-5083). This precise substitution pattern is essential for reproducible synthetic routes and pharmacological profiling.

Molecular Formula C14H10FNO2S
Molecular Weight 275.3 g/mol
CAS No. 102855-23-2
Cat. No. B1338328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-(phenylsulfonyl)-1H-indole
CAS102855-23-2
Molecular FormulaC14H10FNO2S
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3F
InChIInChI=1S/C14H10FNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H
InChIKeyVQFCRMTYLDNSMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-(phenylsulfonyl)-1H-indole CAS 102855-23-2: Baseline Characterization for Research Procurement


4-Fluoro-1-(phenylsulfonyl)-1H-indole (CAS 102855-23-2) is a specialized fluorinated N-sulfonyl indole derivative characterized by a unique combination of an electron-withdrawing benzenesulfonyl group at the N1-position and a lipophilic, metabolically stable fluorine atom at the C4-position of the indole core. This specific substitution pattern defines its chemical properties (molecular formula C₁₄H₁₀FNO₂S; molecular weight 275.30 g/mol; XLogP3 3.3; Topological Polar Surface Area 47.4 Ų) [1]. It is a high-purity (typically 97-98%) chemical building block intended for research use only . Its primary value in scientific procurement lies in its use as a key intermediate for synthesizing bioactive molecules, with the fluorine and sulfonyl groups serving as critical modulators of target binding and physicochemical properties in medicinal chemistry programs [2].

Why 4-Fluoro-1-(phenylsulfonyl)-1H-indole Cannot Be Substituted by Generic Indole Analogs


The selection of 4-Fluoro-1-(phenylsulfonyl)-1H-indole over simpler or differently substituted indole analogs is not a matter of preference but of functional necessity. The N1-phenylsulfonyl group is critical for establishing a baseline of biological activity, particularly for 5-HT₆ receptor (5-HT₆R) affinity, as it provides the essential pharmacophoric features for target engagement in non-basic ligands [1]. Critically, the addition of the 4-fluoro substituent is not neutral; it has been demonstrated in structure-activity relationship (SAR) studies that C4/C5 fluorine substitution can be detrimental to 5-HT₆R affinity, reducing potency compared to the unsubstituted parent [2]. This contrasts with other systems, where the 4-fluoro group is essential for potent antifungal activity [3]. Therefore, substituting this compound with a generic analog lacking the N1-sulfonyl group, or one with a different halogen substitution pattern, will lead to a fundamentally different pharmacological and chemical profile, potentially invalidating SAR hypotheses or failing to recapitulate published synthetic routes.

Quantitative Comparative Evidence: 4-Fluoro-1-(phenylsulfonyl)-1H-indole vs. Key Analogs


5-HT₆ Receptor Affinity: A Detrimental Effect of C4-Fluorine Substitution

In the context of 5-HT₆R ligands, 4-fluoro substitution on the indole core is detrimental to binding affinity. SAR studies on a series of N-arylsulfonylindoles reveal that unsubstituted compounds achieve higher affinity than their C-5 fluoro or methoxy counterparts. While the baseline N-phenylsulfonylindole (1e) exhibits a Ki of 159 nM for the 5-HT₆R, the addition of a fluoro group at the 4-position (as in the target compound) is predicted to reduce this affinity. Quantitative SAR models (CoMFA/CoMSIA) from this series have high predictive power (q² = 0.653–0.692; r² = 0.879–0.970) and indicate that the electronic nature of the substituent, such as the electron-withdrawing fluorine, is a primary determinant of this loss in activity [1][2].

5-HT6 Receptor CNS Drug Discovery Medicinal Chemistry

Antifungal Potency: 4-Fluoro Substitution Confers Superior Activity

In contrast to its detrimental role in 5-HT₆R binding, the 4-fluoro substituent is essential for potent antifungal activity. In a study evaluating 16 halogenated indoles against Botrytis cinerea, 4-fluoroindole was one of the most potent compounds, with a Minimum Inhibitory Concentration (MIC) in the range of 2–5 mg/L. This potency was superior to that of the standard clinical antifungal agents fluconazole and natamycin. The study concluded that the presence of a fluoro group on the indole moiety is a critical structural requirement for anti-Botrytis activity, and the mechanism involves stable interaction with fungal microtubule polymerase [1].

Antifungal Agents Agricultural Chemistry Microtubule Polymerase

Synthetic Versatility: A Validated Building Block for p97 AAA ATPase Inhibitors

4-Fluoro-1-(phenylsulfonyl)-1H-indole has been utilized as a key intermediate in the synthesis and lead optimization of potent, selective, and orally bioavailable p97 AAA ATPase inhibitors. The compound served as a scaffold for introducing modifications that ultimately led to the discovery of CB-5083, a first-in-class clinical candidate for treating multiple myeloma and solid tumors. The specific substitution pattern of the target compound, particularly the combination of the fluorine and phenylsulfonyl groups, was essential for optimizing the in vitro potency, ADME, and pharmaceutical properties of the lead series [1].

Chemical Biology Kinase Inhibition Ubiquitin-Proteasome System

Targeted Application Scenarios for 4-Fluoro-1-(phenylsulfonyl)-1H-indole in Scientific Procurement


Exclusion Criteria for 5-HT₆ Receptor Agonist/Antagonist Programs

Medicinal chemistry teams focused on developing novel 5-HT₆R ligands for cognitive disorders should use 4-fluoro-1-(phenylsulfonyl)-1H-indole as a negative control or for SAR exclusion studies. The established evidence indicates that fluorine substitution at the 4-position is detrimental to 5-HT₆R affinity. This knowledge prevents the wasteful synthesis and testing of analogs that are predicted to be less potent than the simpler N-phenylsulfonylindole core, thereby focusing resources on more promising scaffolds [1].

Scaffold Optimization for Antifungal Agents Targeting Botrytis cinerea

Researchers in agricultural chemistry can procure this compound as a privileged scaffold for designing next-generation antifungal agents. The core 4-fluoroindole structure has demonstrated potent activity (MIC 2–5 mg/L) against the economically significant pathogen Botrytis cinerea, outperforming standard treatments like fluconazole. The N1-phenylsulfonyl group provides a handle for further derivatization to optimize potency, solubility, and field stability [2].

Synthesis of Clinical-Stage p97/VCP Inhibitors and Related Analogs

This compound is a validated chemical intermediate for programs targeting the ubiquitin-proteasome system (UPS). Its use in the discovery of CB-5083 confirms the viability of its synthetic pathways and its compatibility with downstream medicinal chemistry. Researchers building on this work or exploring related targets like other AAA-ATPases, PAD4, or ubiquitin pathways can confidently procure this building block to generate proprietary analogs with established in vivo and clinical proof-of-concept data guiding their design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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